2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry due to its ability to form stable, bright-colored dyes. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt typically involves multiple steps:
Diazotization: This step involves the conversion of aromatic amines into diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo compound.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogens, sulfonic acid derivatives.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in staining biological tissues and cells for microscopic analysis.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can participate in various chemical reactions. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with Nucleic Acids: It can intercalate into DNA, affecting gene expression and cellular processes.
Formation of Reactive Intermediates: During metabolic processes, the compound can form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[[4’-[(4-hydroxyphenyl)azo][1,1’-biphenyl]-4-yl]azo]-6-(phenylazo)-, disodium salt
- 4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid disodium salt
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its trisodium salt form enhances its solubility and stability, making it particularly useful in various industrial and research applications.
Properties
CAS No. |
52469-76-8 |
---|---|
Molecular Formula |
C32H21N8Na3O11S3 |
Molecular Weight |
858.7 g/mol |
IUPAC Name |
trisodium;5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C32H24N8O11S3.3Na/c33-18-1-10-24-16(11-18)13-26(53(46,47)48)29(31(24)41)39-37-21-6-2-19(3-7-21)35-36-20-4-8-22(9-5-20)38-40-30-27(54(49,50)51)14-17-12-23(52(43,44)45)15-25(34)28(17)32(30)42;;;/h1-15,41-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51);;;/q;3*+1/p-3 |
InChI Key |
YBDCRIBGAOBGMN-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.